molecular formula C11H19NO B2706963 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one CAS No. 68066-55-7

3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one

Cat. No. B2706963
CAS RN: 68066-55-7
M. Wt: 181.279
InChI Key: XJMQPSKRAIRWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one (hereafter referred to as 3-P2A3B9O) is an organic compound with a unique cyclic structure. It is a cyclic ether with a seven-membered ring, and it is a structural isomer of the cyclic ether 1-azabicyclo[3.3.1]nonan-2-one. 3-P2A3B9O has been studied extensively in the past few decades due to its potential applications in various scientific fields.

Scientific Research Applications

Hydroboration and Organic Synthesis

The compound is a versatile hydroborating reagent used to synthesize organoboranes . It exhibits remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions . The organoboranes can be converted to C-H, C-O, C-N, C-S, C-halogen, C-metal and above all C-C bonds .

Synthesis of Alcohols

The organoboranes synthesized using this compound can be used in the synthesis of alcohols . This process involves the conversion of organoboranes to C-O bonds .

Synthesis of Aldehydes and Ketones

The compound can also be used in the synthesis of aldehydes and ketones . This involves the conversion of organoboranes to C=O bonds .

Synthesis of Carboxylic Acids

The compound plays a crucial role in the synthesis of carboxylic acids . This process involves the conversion of organoboranes to C-COOH bonds .

Synthesis of Esters

The compound is used in the synthesis of esters . This involves the conversion of organoboranes to C-O-C bonds .

Synthesis of Nitriles

The compound is used in the synthesis of nitriles . This process involves the conversion of organoboranes to C≡N bonds .

Catalyst for Hydroboration of Carbodiimides

The compound is used as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane . Stoichiometric reactions, kinetic studies, and DFT calculations have allowed us to propose a plausible mechanism involving a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond .

Synthesis of Halides

The compound is used in the synthesis of halides . This involves the conversion of organoboranes to C-X bonds, where X is a halogen .

properties

IUPAC Name

3-propan-2-yl-3-azabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-8(2)12-6-9-4-3-5-10(7-12)11(9)13/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMQPSKRAIRWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2CCCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.